
1-Chloro-4-ethyl-2-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-ethyl-2-methylhexane is an organic compound with the molecular formula C₉H₁₉Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to an alkane chain. This compound is characterized by its branched structure, which includes an ethyl group and a methyl group attached to the hexane chain.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethyl-2-methylhexane can be synthesized through various methods. One common approach involves the chlorination of 4-ethyl-2-methylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. This reaction typically proceeds via a free radical mechanism, where the chlorine molecule dissociates into radicals that react with the hydrocarbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-Chloro-4-ethyl-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, cyanide, or ammonia.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, oxidation and reduction reactions can modify the alkyl chain or the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions often occur in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide, the product is 4-ethyl-2-methylhexanol.
Elimination Reactions: The major products are alkenes, such as 4-ethyl-2-methylhexene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学的研究の応用
1-Chloro-4-ethyl-2-methylhexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics in organic chemistry.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Research into its analogs has potential implications for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-chloro-4-ethyl-2-methylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The stability of this intermediate is influenced by the alkyl groups attached to the carbon atom bearing the chlorine. The molecular targets and pathways involved depend on the specific reaction and conditions.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-methylhexane
- 1-Chloro-3-ethylhexane
- 1-Chloro-4-methylhexane
Comparison
1-Chloro-4-ethyl-2-methylhexane is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reaction rates due to the steric and electronic effects of the ethyl and methyl groups.
特性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC名 |
1-chloro-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(5-2)6-8(3)7-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
ONLYPQZHPBRIRY-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
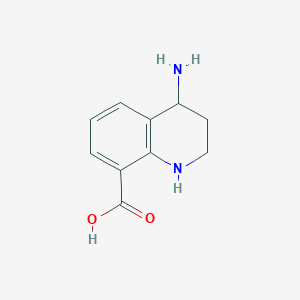
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)

![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
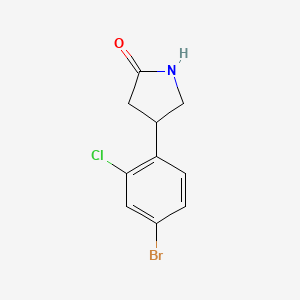
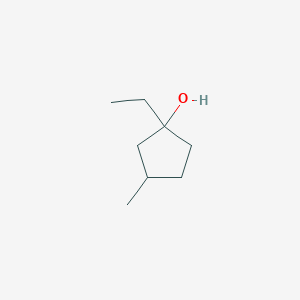
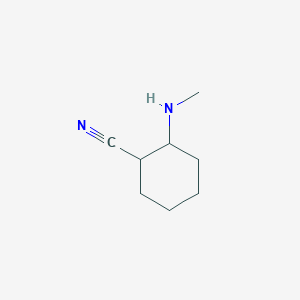
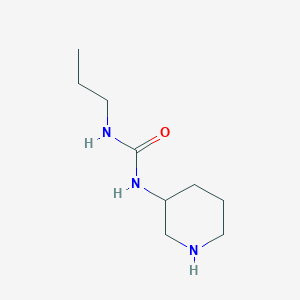


![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
